(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride
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Overview
Description
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Thiazole Ring: This often involves the reaction of thioamides with α-haloketones.
Coupling of Rings: The pyrrolidine and thiazole rings are then coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with careful control of reaction parameters.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often leading to the formation of different amine derivatives.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of secondary or tertiary amines.
Substitution: May produce halogenated derivatives or other substituted compounds.
Scientific Research Applications
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but may include:
Enzyme Inhibition: Where the compound binds to and inhibits the activity of specific enzymes.
Receptor Binding: Where the compound interacts with specific receptors on cell surfaces, leading to downstream signaling effects.
Pathway Modulation: Where the compound affects specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide: Another compound with a thiazole ring, but with different functional groups and properties.
1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ol: A compound with a similar thiazole ring but a different ring structure.
1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride: A compound with a thiazole ring and a piperazine ring, differing in its overall structure and properties.
Properties
Molecular Formula |
C9H16ClN3S |
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Molecular Weight |
233.76 g/mol |
IUPAC Name |
N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7-,8?;/m0./s1 |
InChI Key |
QIENZERBTUCQGM-JPPWUZRISA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)NC2CCNC2.Cl |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCNC2.Cl |
Origin of Product |
United States |
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